Fmoc-Cys(4-MeBzl)-OH

概要

説明

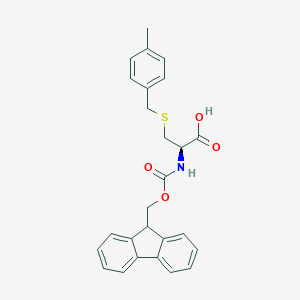

Fmoc-Cys(4-MeBzl)-OH: is a derivative of cysteine, an amino acid, where the thiol group is protected by a 4-methylbenzyl group. The Fmoc (fluorenylmethyloxycarbonyl) group is used to protect the amino group. This compound is commonly used in peptide synthesis to prevent unwanted reactions involving the thiol group during the assembly of peptides.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(4-MeBzl)-OH typically involves the protection of the cysteine thiol group with a 4-methylbenzyl group and the amino group with an Fmoc group. The process generally includes:

Protection of the Thiol Group: The thiol group of cysteine is protected by reacting it with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide.

Protection of the Amino Group: The amino group is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The protecting groups can be removed under specific conditions to yield free cysteine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.

Deprotection: The Fmoc group can be removed using piperidine, and the 4-methylbenzyl group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers like dimethylsulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of cystine (disulfide-linked cysteine).

Reduction: Formation of free thiol groups.

Deprotection: Formation of free cysteine.

科学的研究の応用

Chemistry: Fmoc-Cys(4-MeBzl)-OH is widely used in solid-phase peptide synthesis (SPPS) to protect the thiol group of cysteine, allowing for the selective formation of disulfide bonds in peptides.

Biology: In biological research, this compound is used to synthesize peptides and proteins with specific disulfide bond patterns, which are crucial for the structural and functional integrity of many proteins.

Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs and therapeutic agents, particularly those that require specific disulfide bond formations for activity.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other biologically active peptides.

作用機序

The primary function of Fmoc-Cys(4-MeBzl)-OH is to protect the thiol group of cysteine during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions. The 4-methylbenzyl group protects the thiol group, allowing for selective deprotection and formation of disulfide bonds at desired stages of synthesis.

類似化合物との比較

Fmoc-Cys(Acm)-OH: Protects the thiol group with an acetamidomethyl group.

Fmoc-Cys(Trt)-OH: Protects the thiol group with a trityl group.

Fmoc-Cys(StBu)-OH: Protects the thiol group with a tert-butylthio group.

Uniqueness: Fmoc-Cys(4-MeBzl)-OH is unique in its use of the 4-methylbenzyl group for thiol protection, which offers a balance between stability and ease of removal. This makes it particularly useful in peptide synthesis where selective deprotection is required.

生物活性

Fmoc-Cys(4-MeBzl)-OH is a cysteine derivative used extensively in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methylbenzyl (4-MeBzl) side chain, which enhances its stability and reactivity during synthesis. This article explores the biological activity of this compound, focusing on its applications, mechanisms, and relevant research findings.

Biological Applications

This compound plays a significant role in various biological contexts, including:

- Peptide Synthesis : It is utilized as a building block in the synthesis of peptides that require cysteine for disulfide bond formation, essential for protein folding and stability.

- Drug Development : Its derivatives are explored for their potential in anti-cancer therapies and as inhibitors of various enzymes involved in disease processes.

The biological activity of this compound can be attributed to its thiol group, which participates in redox reactions and can form disulfide bonds. These properties are crucial for:

- Antioxidant Activity : The thiol group can scavenge free radicals, contributing to cellular protection against oxidative stress.

- Enzyme Inhibition : Cysteine residues in proteins often play critical roles in enzyme active sites; thus, derivatives like this compound can modulate enzyme activity through competitive inhibition.

1. Peptide Synthesis Efficiency

Studies have shown that using this compound in SPPS improves the yield and purity of synthesized peptides compared to traditional cysteine derivatives. For instance, the incorporation of this compound minimizes racemization during synthesis, which is a common issue with cysteine-containing peptides .

2. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies demonstrate its ability to reduce oxidative stress markers in cellular models, suggesting therapeutic potential in conditions characterized by oxidative damage .

3. Enzyme Interaction Studies

Inhibition assays reveal that peptides containing this compound can effectively inhibit specific proteases involved in cancer progression. For example, studies have shown that certain peptide constructs can inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .

Data Table: Biological Activity Overview

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound by measuring its effect on reactive oxygen species (ROS) levels in cultured neuronal cells. The results showed a significant reduction in ROS levels when treated with this compound, highlighting its potential neuroprotective effects.

Case Study 2: Cancer Therapy Applications

In another investigation, peptides synthesized with this compound were tested against various cancer cell lines. The findings indicated that these peptides exhibited cytotoxic effects on cancer cells while sparing normal cells, suggesting a selective action that could be harnessed for therapeutic purposes.

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYBTXFHTQYWCZ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583811 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136050-67-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。